Veratramine Hydrochloride Lacks Hedgehog Pathway Inhibition: RNA-Seq Head-to-Head Comparison with Cyclopamine
In RNA-seq experiments, Veratramine Hydrochloride does not downregulate the Hedgehog signaling pathway, whereas cyclopamine acts as a potent antagonist. This was confirmed by transcriptome-wide analysis showing no alteration in Hh target gene expression upon veratramine treatment [1]. In contrast, cyclopamine robustly inhibits Gli1 expression at 10 µM in NIH/3T3 cells [2].
| Evidence Dimension | Hedgehog pathway transcriptional activity |
|---|---|
| Target Compound Data | No significant modulation of Hh pathway genes by RNA-seq |
| Comparator Or Baseline | Cyclopamine: potently downregulates Hh pathway target genes (e.g., Gli1) at 10 µM |
| Quantified Difference | Qualitative absence of Hh inhibition vs. robust inhibition by cyclopamine |
| Conditions | RNA-seq in mammalian cells; cyclopamine activity validated in NIH/3T3 Hh reporter assays |
Why This Matters
Researchers requiring a validated inactive control for Hedgehog pathway experiments must use Veratramine Hydrochloride; cyclopamine would confound results by suppressing the pathway of interest.
- [1] Bai F, Liu K, Li H, et al. Veratramine modulates AP-1-dependent gene transcription by directly binding to programmable DNA. Nucleic Acids Res. 2018;46(2):546-557. View Source
- [2] Taipale J, Chen JK, Cooper MK, et al. Effects of oncogenic mutations in Smoothened and Patched can be reversed by cyclopamine. Nature. 2000;406(6799):1005-1009. View Source
